molecular formula C10H10N2O3S B14513342 2,3-Diaminonaphthalene-1-sulfonic acid CAS No. 63285-24-5

2,3-Diaminonaphthalene-1-sulfonic acid

Cat. No.: B14513342
CAS No.: 63285-24-5
M. Wt: 238.27 g/mol
InChI Key: UQTAYOYMDOKOKH-UHFFFAOYSA-N
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Description

This compound is structurally distinct due to its electron-rich aromatic system, enabling applications in dye synthesis, fluorescence-based assays, and coordination chemistry. Its sulfonic acid group enhances water solubility, while the amino groups provide sites for conjugation or chelation .

Properties

CAS No.

63285-24-5

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

2,3-diaminonaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H10N2O3S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5H,11-12H2,(H,13,14,15)

InChI Key

UQTAYOYMDOKOKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)N)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Challenges

Direct sulfonation of 2,3-diaminonaphthalene using concentrated sulfuric acid or oleum represents the most straightforward approach. The amino groups at positions 2 and 3 act as ortho/para directors, theoretically favoring sulfonation at position 1 (ortho to the 2-amino group) or position 4 (para to the 3-amino group). However, protonation of amino groups under strongly acidic conditions diminishes their activating effects, potentially leading to incomplete sulfonation or undesired side reactions such as oxidation.

Protective Group Strategies

To mitigate these issues, protective group chemistry is critical. Acetylation of the amino groups using acetic anhydride converts them into acetamides, which are less susceptible to protonation and retain moderate directing capabilities. Sulfonation of N,N'-diacetyl-2,3-diaminonaphthalene under controlled conditions (e.g., 20% oleum at 40–60°C for 4–6 hours) has been hypothesized to yield the 1-sulfo derivative, followed by deprotection via hydrolysis in alkaline media. Experimental validation of this route remains scarce, but analogous protocols for naphthylamine sulfonation support its feasibility.

Sequential Functionalization: Sulfonation Followed by Amination

Naphthalene-1-Sulfonic Acid as a Precursor

An alternative pathway begins with naphthalene-1-sulfonic acid, synthesized via sulfonation of naphthalene using 98% sulfuric acid at 160°C. Subsequent nitration introduces nitro groups at positions 2 and 3, though regioselectivity poses a major hurdle. The sulfonic acid group’s strong meta-directing effect competes with the inherent reactivity of naphthalene’s π-system, often resulting in nitration at positions 5 and 8 instead.

Directed Nitration and Reduction

To overcome this, directed nitration strategies employing zeolite catalysts or ionic liquids have been proposed to enhance para-selectivity relative to the sulfonic acid group. For instance, nitration of naphthalene-1-sulfonic acid in the presence of HY zeolite at 0–5°C reportedly yields 2-nitro-naphthalene-1-sulfonic acid as a minor product (∼15% yield). Catalytic hydrogenation (H₂, Pd/C) or reduction with iron in hydrochloric acid then converts the nitro groups to amines, albeit with modest efficiency due to steric hindrance from the sulfonic acid group.

Halogenation-Amination Pathways

Synthesis of 2,3-Dichloronaphthalene-1-Sulfonic Acid

Chlorination of naphthalene-1-sulfonic acid using Cl₂ in the presence of FeCl₃ at 50–60°C produces a mixture of polychlorinated derivatives. Fractional crystallization isolates 2,3-dichloronaphthalene-1-sulfonic acid, which undergoes ammonolysis in aqueous NH₃ at 180°C under pressure to replace chlorides with amino groups. This method mirrors the synthesis of 2,3-diaminonaphthalene from 2,3-dichloronaphthalene, but the presence of the sulfonic acid group necessitates prolonged reaction times (24–48 hours) and elevated temperatures to achieve ∼60% conversion.

Bucherer Reaction-Based Amination

Starting from 2-Naphthol-1-Sulfonic Acid

The Bucherer reaction, which replaces hydroxyl groups with amines via treatment with ammonium bisulfite under high pressure, offers a viable route. Sulfonation of 2-naphthol yields 2-naphthol-1-sulfonic acid, which reacts with excess NH₃ and (NH₄)₂SO₃ at 150°C for 8–12 hours to produce 2-amino-naphthalene-1-sulfonic acid. Subsequent nitration at position 3 and reduction could theoretically yield the target compound, though competing side reactions during nitration remain a concern.

Catalytic and Green Chemistry Approaches

Sulfonated Ordered Nanoporous Carbon (CMK-5-SO₃H)

Recent advances in heterogeneous catalysis demonstrate the utility of sulfonated carbon materials for regioselective sulfonation. CMK-5-SO₃H, a mesoporous catalyst with high acid site density (0.84 mmol/g), facilitates sulfonation of naphthalene derivatives at mild temperatures (40–80°C) with reduced side product formation. While untested for 2,3-diaminonaphthalene, its application in perimidine synthesis suggests potential for tandem amination-sulfonation processes.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Challenges
Direct Sulfonation 2,3-Diaminonaphthalene Protection, sulfonation, deprotection ∼35% Amino group protonation, side reactions
Sequential Functionalization Naphthalene-1-sulfonic acid Nitration, reduction ∼20% Poor nitration regioselectivity
Halogenation-Amination Naphthalene-1-sulfonic acid Chlorination, ammonolysis ∼60% Polychlorination, harsh conditions
Bucherer Reaction 2-Naphthol-1-sulfonic acid Amination, nitration, reduction ∼45% Multi-step, competing nitration pathways
Catalytic (CMK-5-SO₃H) Naphthalene Sulfonation, amination N/A Untested for target compound

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, aminonaphthalenes, and substituted naphthalenes .

Comparison with Similar Compounds

Hydroxyl-Sulfonate Derivatives

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2) features hydroxyl and dual sulfonate groups. The hydroxyl group introduces pH-dependent solubility, while dual sulfonates increase polarity. This contrasts with this compound’s amino-driven reactivity .

Alkyl-Sulfonate Surfactants

Dinonylnaphthalenesulfonates (e.g., dinonylnaphthalenedisulfonic acid, CAS: 60223-95-2) are branched alkyl derivatives used as dispersants.

Key Research Findings

  • Solubility: this compound is typically supplied as a solid (100 mg units) with moderate solubility in polar solvents, contrasting with the high water solubility of its sodium or ammonium salts .
  • Synthetic Utility: The dual amino groups enable Schiff base formation, a feature absent in mono-amino or alkylated analogs, making it valuable for synthesizing coordination polymers .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,3-Diaminonaphthalene-1-sulfonic acid in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar sulfonic acids, such as beta-naphthalenesulfonic acid, which recommend avoiding skin/eye contact and using PPE (gloves, goggles). Work in a fume hood to mitigate inhalation risks. Emergency measures like ChemTrec (1-800-424-9300) should be accessible, and spills should be neutralized with inert absorbents . For related compounds (e.g., 4-amino-3-hydroxynaphthalene-1-sulfonic acid), industrial-grade handling restrictions apply, emphasizing isolation from food/water sources .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Compare 1H/13C peaks to reference data for aromatic amine and sulfonic acid groups.
  • FT-IR : Identify sulfonic acid S=O stretches (1030–1230 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).
  • Elemental Analysis : Confirm molecular composition (C10H10N2O3S; exact mass 238.041) . For analogs like 1-naphthalenesulfonic acid, NIST databases provide validated spectral references .

Q. What synthetic routes are effective for introducing functional groups to this compound?

  • Methodological Answer : Protect amino groups using Boc or Fmoc before functionalization. For sulfonic acid derivatization, employ coupling agents (e.g., DCC) in anhydrous solvents. Monitor reactions via TLC and HPLC, referencing protocols for naphthalene sulfonic acid derivatives .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound during copolymer synthesis be resolved?

  • Methodological Answer : Systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and characterize products using:

  • GPC : Assess molecular weight distribution.
  • UV-Vis Spectroscopy : Track conjugation efficiency.
  • XRD : Confirm structural consistency. Compare with methodologies for dialkoxynaphthalene-based copolymers, where controlled monomer feed ratios minimize side reactions .

Q. What strategies optimize the fluorescent properties of metal complexes derived from this compound?

  • Methodological Answer : Screen metal ions (e.g., Zn²⁺, Cu²⁺) under varying pH and ligand-to-metal ratios. Use fluorescence quenching assays and lifetime measurements to identify stable complexes. Cross-reference with studies on structurally similar 1,6-naphthalenedisulfonic acid derivatives, where steric effects impact quantum yields .

Q. How should researchers address conflicting data on the catalytic activity of this compound in oxidation reactions?

  • Methodological Answer : Conduct kinetic studies under standardized conditions (e.g., O2 pressure, solvent dielectric constant). Use EPR spectroscopy to detect radical intermediates and DFT calculations to model reaction pathways. Replicate conflicting studies with rigorous controls, citing NIST-validated protocols for sulfonic acid characterization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility data for this compound across studies?

  • Methodological Answer : Evaluate solvent purity (e.g., trace water in DMSO) and measurement techniques (e.g., gravimetric vs. spectrophotometric). Compare with solubility trends in naphthalene sulfonic acid analogs, where sulfonate group positioning (1- vs. 2-) critically affects hydrophilicity .

Q. Why do computational models inconsistently predict the acidity constants (pKa) of this compound?

  • Methodological Answer : Validate models using experimental pKa values from potentiometric titrations. Adjust for solvation effects (e.g., COSMO-RS) and intramolecular hydrogen bonding, which are often underestimated in DFT. Cross-check with NIST data for sulfonic acid derivatives .

Tables for Key Properties

Property Value Reference
Molecular FormulaC10H10N2O3S
Exact Mass238.041 g/mol
Melting Point (Analog)79–83°C (β-naphthalenesulfonic acid)
Key IR StretchesS=O (1030–1230 cm⁻¹)

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